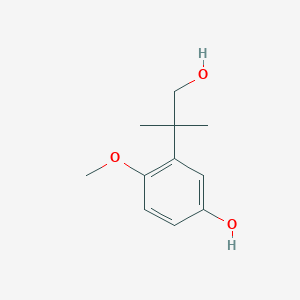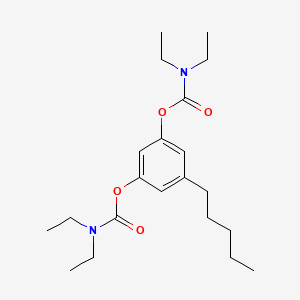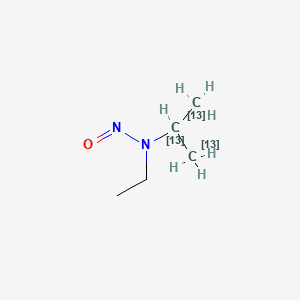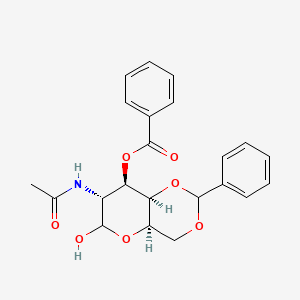
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose is a complex organic compound with the molecular formula C22H23NO7. It is a derivative of D-galactopyranose, a type of sugar molecule, and is characterized by the presence of acetamido, benzoyl, and benzylidene groups. This compound is primarily used as an intermediate in the synthesis of various biologically active molecules and has applications in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose typically involves multiple steps, starting from D-galactopyranose. The key steps include the protection of hydroxyl groups, introduction of the acetamido group, and benzoylation. The reaction conditions often involve the use of protecting groups such as benzylidene to selectively protect hydroxyl groups, followed by acylation and benzoylation reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, while the benzoyl and benzylidene groups can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide: This compound is similar in structure but contains additional benzyl groups and an azide functional group.
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: Another related compound used in glycosidic drug synthesis.
Uniqueness
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for selective modifications and interactions, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C22H23NO7 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
[(4aR,7R,8R,8aR)-7-acetamido-6-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C22H23NO7/c1-13(24)23-17-19(29-20(25)14-8-4-2-5-9-14)18-16(28-21(17)26)12-27-22(30-18)15-10-6-3-7-11-15/h2-11,16-19,21-22,26H,12H2,1H3,(H,23,24)/t16-,17-,18+,19-,21?,22?/m1/s1 |
Clé InChI |
GFPZIAKCJILCRW-MLXPMVFZSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
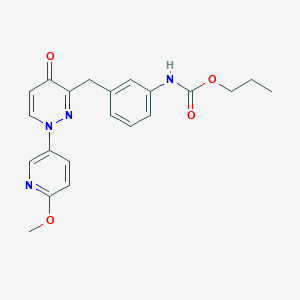
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
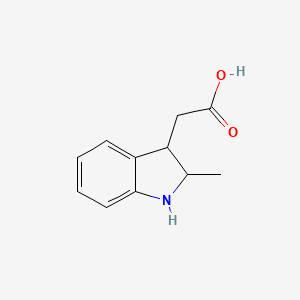
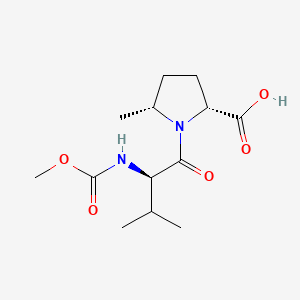
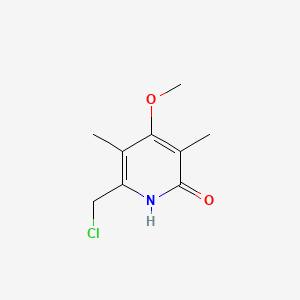
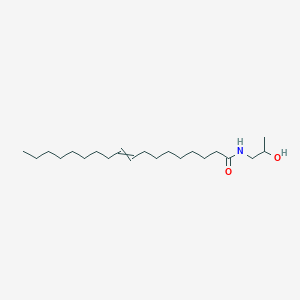
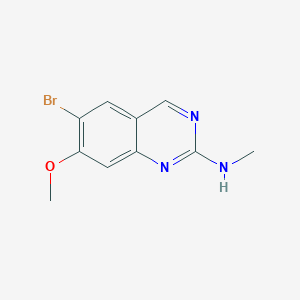
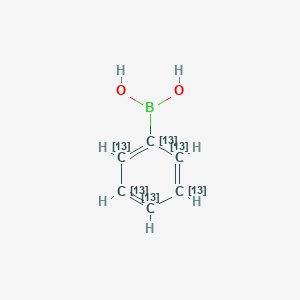
![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)
